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Introduction

Human cathelicidin LL-37 is a 37-residue, cationic antimicrobial peptide that plays a crucial role
in the innate immune system.[1][2] It exhibits a broad spectrum of antimicrobial activity against
bacteria, viruses, and fungi, and also possesses immunomodulatory functions.[2][3] The
therapeutic potential of LL-37 has garnered significant interest, necessitating robust and
efficient protocols for its recombinant production. This document provides detailed application
notes and protocols for the expression and purification of recombinant human LL-37, primarily
focusing on prokaryotic expression systems like Escherichia coli.

Overview of the Expression and Purification Strategy

The production of recombinant LL-37 in E. coli typically involves the expression of the peptide

as a fusion protein. This strategy is employed to:
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» Prevent Toxicity: Direct expression of LL-37 can be toxic to the E. coli host.[4]

e Enhance Expression and Solubility: Fusion partners such as Glutathione S-transferase
(GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO) can significantly improve
the yield and solubility of the recombinant protein.[1][5][6]

» Facilitate Purification: The fusion tag provides a handle for affinity purification.

The general workflow involves cloning the LL-37 coding sequence into an appropriate
expression vector, transforming the vector into a suitable E. coli strain, inducing protein
expression, purifying the fusion protein, cleaving the fusion tag, and finally purifying the
released LL-37 peptide.

Experimental Protocols

Protocol 1: Expression of GST-LL-37 Fusion Protein in
E. coli

This protocol is based on the expression of LL-37 as a Glutathione S-transferase (GST) fusion
protein.[1][7]

1. Gene Cloning and Vector Construction:

o Synthesize the DNA sequence encoding human LL-37.

e Clone the LL-37 gene into a pGEX series vector (e.g., pPGEX-4T-3) downstream of the GST
tag. This vector typically includes a protease cleavage site (e.g., for Factor Xa or Thrombin)
between the GST tag and the LL-37 sequence.[1]

 Verify the construct by DNA sequencing.

2. Transformation:

o Transform the pGEX-LL-37 plasmid into a suitable E. coli expression strain, such as BL21
(DE3).[1]

» Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,

ampicillin) and incubate overnight at 37°C.

3. Protein Expression:
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 Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and
grow overnight at 37°C with shaking.

e Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the
optical density at 600 nm (OD600) reaches 0.6-0.8.

 Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1.0 mM.

» Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature
(e.g., 16-25°C) to improve protein solubility.

4. Cell Harvesting and Lysis:

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

» Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).

e Lyse the cells by sonication on ice.

o Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the soluble fraction
(supernatant) from the insoluble fraction (pellet).

Protocol 2: Purification of GST-LL-37 and Cleavage of

the Fusion Tag
1. Affinity Chromatography:

» Load the soluble fraction from the cell lysate onto a GSTrap FF affinity column (or
equivalent) pre-equilibrated with PBS.[7]

e Wash the column with several column volumes of PBS to remove unbound proteins.

e Elute the GST-LL-37 fusion protein with an elution buffer containing reduced glutathione
(e.g., 50 mM Tris-HCI, 10 mM reduced glutathione, pH 8.0).

2. Enzymatic Cleavage:

o Dialyze the eluted fusion protein against a cleavage buffer compatible with the specific
protease (e.g., Factor Xa).

e Add Factor Xa to the dialyzed protein solution (e.g., 1 unit of protease per 100 pg of fusion
protein) and incubate at room temperature for 2-16 hours.[1]

Protocol 3: Purification of Recombinant LL-37

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
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 After cleavage, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of
0.1%.

o Centrifuge to remove any precipitate.

e Load the sample onto a C18 RP-HPLC column.[1][8]

o Elute the LL-37 peptide using a linear gradient of acetonitrile in 0.1% TFA.[9]

e Monitor the elution profile at 220 nm and 280 nm.

» Collect the fractions containing the purified LL-37 peptide.

2. Protein Verification:

o Confirm the purity and identity of the final product using SDS-PAGE, Western blotting with an
anti-LL-37 antibody, and mass spectrometry (e.g., MALDI-TOF).[1]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on recombinant LL-37
expression and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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